

Clinical Outcomes Comparison: Cabazitaxel vs. ASTI (Abiraterone or Enzalutamide)

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Compound Focus: Cabazitaxel

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Outcome Measure	Cabazitaxel (CABA)	Abiraterone or Enzalutamide (ASTI)	Hazard Ratio (HR) / Odds Ratio (OR) and p-value
Radiographic Progression-Free Survival (rPFS) - Median [1]	8.0 months	3.7 months	HR 0.54; 95% CI 0.40-0.73; p < 0.001
Overall Survival (OS) - Median [1]	13.6 months	11.0 months	HR 0.64; 95% CI 0.46-0.89; p = 0.008
Progression-Free Survival (PFS) - Median [1]	4.4 months	2.7 months	HR 0.52; 95% CI 0.40-0.68; p < 0.001
PSA Response (≥50% decline) [1]	35.7%	13.5%	p < 0.001
Tumour Response [1]	36.5%	11.5%	p = 0.004
Grade ≥3 Adverse Events [1]	56.3%	52.4%	Not significant

- Supporting Evidence from Meta-Analysis:** A 2025 systematic review and meta-analysis, which included eight studies and 1,897 patients, confirmed that **cabazitaxel** significantly improved **Progression-Free Survival (PFS)** compared to abiraterone or enzalutamide (HR 0.60; 95% CI 0.47-

0.78; $p < 0.001$). However, this larger analysis did not find a significant difference in Overall Survival between the two strategies, highlighting the need for further research [2].

Detailed Experimental Protocol from the CARD Trial

The primary evidence comes from the CARD trial (NCT02485691), a multicenter, randomized, open-label, phase 4 study. The following details its key design elements [3] [1]:

- **Objective:** To compare the efficacy and safety of **cabazitaxel** versus the alternative androgen-signalling-targeted inhibitor (abiraterone or enzalutamide) in patients with mCRPC previously treated with docetaxel and the other ASTI.
 - **Patient Population:**
 - Histologically confirmed mCRPC.
 - Prior treatment with docetaxel.
 - Disease progression within **12 months** while receiving treatment with either abiraterone or enzalutamide.
 - Participants were randomized to receive either **cabazitaxel** or the alternative ASTI (the one they had not yet failed).
 - **Interventions:**
 - **Cabazitaxel Arm:** **Cabazitaxel** (25 mg/m² administered intravenously every 3 weeks) plus prednisone daily and mandatory granulocyte colony-stimulating factor (G-CSF) support.
 - **ASTI Arm:** Either abiraterone acetate (1000 mg orally daily plus prednisone) or enzalutamide (160 mg orally daily).
 - **Primary Endpoint: Imaging-based Progression-Free Survival (rPFS)**, defined as the time from randomization to radiographic progression (as per RECIST 1.1 for soft tissue or PCWG2 criteria for bone) or death from any cause.
 - **Key Secondary Endpoints:** Overall Survival, PSA response rate, tumour response rate, and safety.
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Mechanistic Insights and Cross-Resistance

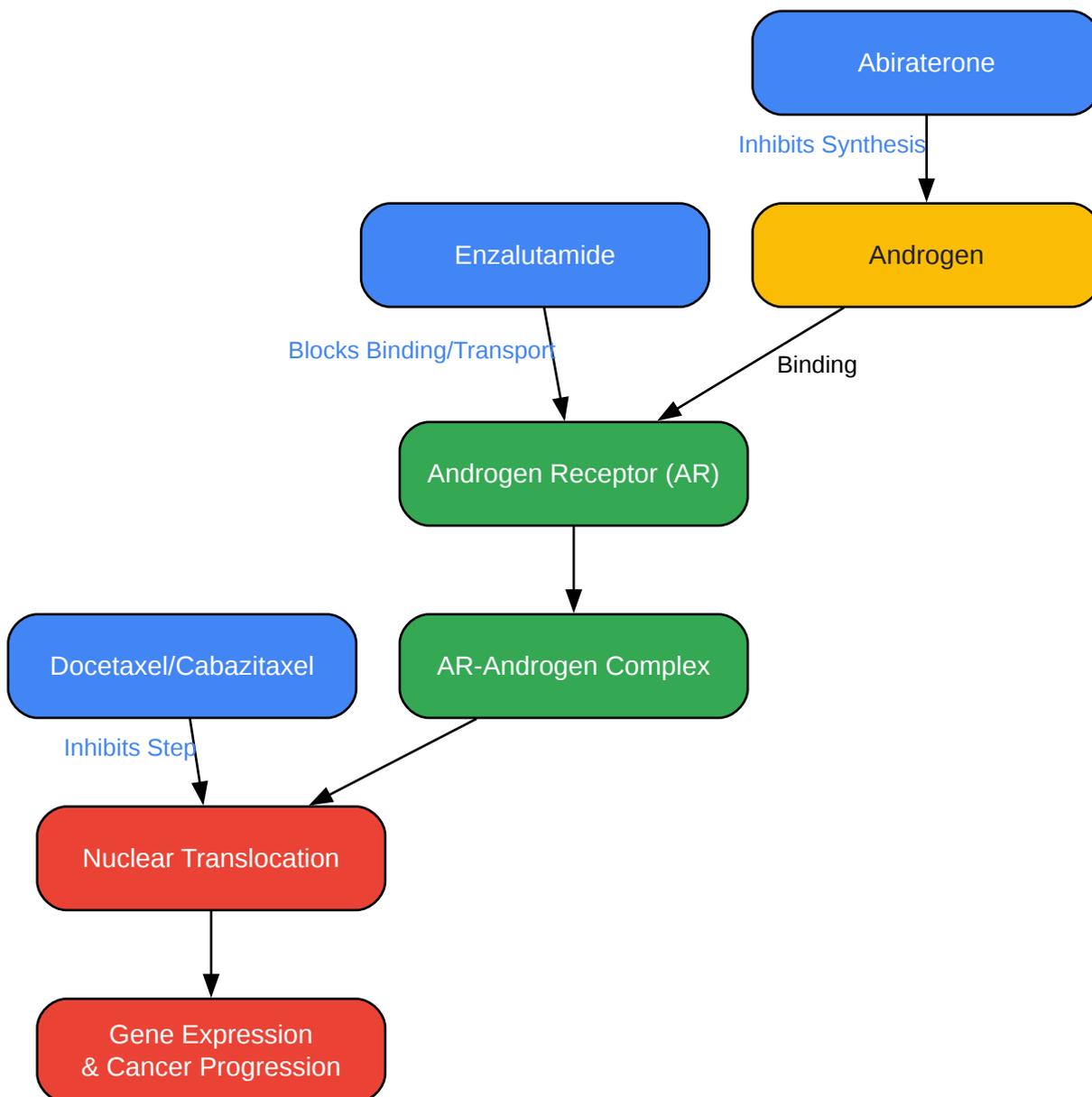
Preclinical studies provide a biological rationale for the clinical findings, pointing to a phenomenon of cross-resistance.

- **Shared Molecular Target:** Research indicates that taxanes (docetaxel and **cabazitaxel**) and androgen receptor-signalling inhibitors (abiraterone, enzalutamide) all interfere with the **androgen receptor (AR) signalling pathway**, a crucial driver of prostate cancer growth. Specifically, both

taxanes and enzalutamide have been shown to inhibit the nuclear translocation of the androgen receptor [4] [5].

- **Evidence of Cross-Resistance:** *In vitro* experiments using prostate cancer cell lines with acquired resistance to abiraterone or enzalutamide showed that these cells also exhibited reduced sensitivity to docetaxel and **cabazitaxel**. This suggests that prior treatment with one ASTI can confer resistance to the other, and even to taxanes, potentially explaining the limited efficacy of switching between ASTIs after early failure [4] [5].

The diagram below illustrates this shared pathway and mechanism of action.



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Diagram Title: Shared AR Pathway and Drug Mechanisms in mCRPC

Interpretation for Drug Development

For researchers and drug development professionals, the data suggests:

- **Treatment Sequencing is Critical:** The superior efficacy of **cabazitaxel** after early failure on an alternative ASTI supports a treatment paradigm where **chemotherapy should follow hormone-therapy failure** in this specific patient population, rather than sequencing two hormone-therapy agents back-to-back [3] [1].
- **Overcoming Cross-Resistance:** **Cabazitaxel** appears to retain activity despite prior docetaxel and ASTI exposure. Its mechanism, which includes disrupting microtubule function independent of the specific resistance mechanisms that develop against ASTIs, may allow it to circumvent this cross-resistance [4] [5].
- **Real-World Applicability:** Observational studies from real-world clinical practice have confirmed that the treatment sequences used in clinical trials are reflected in real-world settings, with factors like patient age and disease extent influencing first-line choices. The efficacy of **cabazitaxel** in the post-docetaxel setting has been observed in international registries [6] [7].

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